molecular formula C15H20N6O2S B2739345 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034543-01-4

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2739345
CAS No.: 2034543-01-4
M. Wt: 348.43
InChI Key: KOOOVELIXPWYEU-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a unique and intricate chemical compound with significant applications across various scientific domains. Its structure consists of a thiophene ring bonded to a carboxamide group, further connected to a triazinyl unit substituted with dimethylamino and morpholino groups. This multifaceted compound holds potential in medicinal chemistry, industrial processes, and biological studies due to its diverse functional groups and reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes involves the stepwise construction of the triazinyl unit, followed by its attachment to the thiophene moiety. The synthesis begins with the formation of the 1,3,5-triazine core, achieved through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with morpholine. This intermediate is then coupled with a thiophene carboxylic acid derivative via a nucleophilic substitution reaction, yielding N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide. The reaction conditions typically involve organic solvents like dichloromethane, bases such as triethylamine, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production can be scaled using flow chemistry techniques, where continuous synthesis allows for better control over reaction parameters and yields. In these methods, the reactants are continuously pumped through reactors, often employing catalysts and precise temperature control to optimize the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reductive conditions, such as using lithium aluminum hydride, can modify its functional groups, potentially converting carboxamides to amines.

  • Substitution: : Nucleophilic substitution reactions can occur on the triazine ring, replacing the dimethylamino or morpholino groups with other nucleophiles.

  • Hydrolysis: : Acidic or basic hydrolysis can break the amide bond, yielding thiophene carboxylic acid and the corresponding triazine derivative.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous media.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.

  • Hydrolysis: : Acidic conditions using hydrochloric acid or basic conditions with sodium hydroxide.

Major Products Formed

  • Oxidation: : Thiophene sulfoxides or sulfones.

  • Reduction: : Amino-thiophene derivatives.

  • Substitution: : Variously substituted triazine derivatives.

  • Hydrolysis: : Thiophene carboxylic acid and triazinyl derivatives.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has diverse applications:

  • Chemistry: : Used as a building block in synthetic organic chemistry for developing new molecules and materials.

  • Biology: : Investigated for its potential as a molecular probe in biological systems due to its reactive sites.

  • Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

  • Industry: : Applied in the development of dyes, coatings, and polymers owing to its robust chemical structure.

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets:

  • Enzyme Inhibition: : It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions.

  • Signal Transduction: : In biological systems, it may interfere with signal transduction pathways, affecting cell functions and growth.

  • Reactive Intermediates: : Its reactive functional groups allow it to form intermediates that can disrupt biological processes or materials' stability.

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide stands out due to its specific combination of functional groups. Similar compounds include:

  • N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide: : Substituted with chlorine instead of morpholine, altering its reactivity and applications.

  • N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: : Substitutes thiophene with furan, impacting its electronic properties and biological interactions.

By having morpholino and dimethylamino groups, this compound offers unique opportunities for reactivity and applications in diverse fields.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(9-16-13(22)11-3-8-24-10-11)18-15(19-14)21-4-6-23-7-5-21/h3,8,10H,4-7,9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOOVELIXPWYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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